molecular formula C12H26N2O2 B15311270 tert-Butyl isopropyl(3-(methylamino)propyl)carbamate

tert-Butyl isopropyl(3-(methylamino)propyl)carbamate

Cat. No.: B15311270
M. Wt: 230.35 g/mol
InChI Key: USYPFCPBJBXMJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl isopropyl(3-(methylamino)propyl)carbamate typically involves the reaction of isopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl isopropyl(3-(methylamino)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl isopropyl(3-(methylamino)propyl)carbamate is used as a reagent in organic synthesis. It is involved in the preparation of various organic compounds and intermediates .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding biochemical pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development and as a potential pharmacological agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl isopropyl(3-(methylamino)propyl)carbamate involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and function. The pathways involved include enzymatic catalysis and protein modification, which are crucial for various biochemical processes .

Comparison with Similar Compounds

  • tert-Butyl (3-aminopropyl)carbamate
  • tert-Butyl (3-(dimethylamino)propyl)carbamate
  • tert-Butyl (3-(ethylamino)propyl)carbamate

Uniqueness: tert-Butyl isopropyl(3-(methylamino)propyl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its isopropyl group provides steric hindrance, affecting its reactivity and interaction with other molecules .

Properties

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

tert-butyl N-[3-(methylamino)propyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C12H26N2O2/c1-10(2)14(9-7-8-13-6)11(15)16-12(3,4)5/h10,13H,7-9H2,1-6H3

InChI Key

USYPFCPBJBXMJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCNC)C(=O)OC(C)(C)C

Origin of Product

United States

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